molecular formula C17H20N4O B11013596 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B11013596
M. Wt: 296.37 g/mol
InChI Key: IQHUKKPNYZZBJR-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial production methods for such compounds usually involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to make the process more sustainable .

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrrole ring can also participate in binding interactions, enhancing the compound’s overall activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be compared to other compounds with similar structures, such as:

  • N-(1H-benzimidazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-bromo-3-methylphenoxy)acetamide

These compounds share the benzimidazole core but differ in the substituents attached to the acetamide group. The unique combination of the benzimidazole and pyrrole rings in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C17H20N4O/c1-12-7-8-13(2)21(12)11-17(22)18-10-9-16-19-14-5-3-4-6-15(14)20-16/h3-8H,9-11H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

IQHUKKPNYZZBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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